An In-depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride
An In-depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride, with the CAS number 49800-23-9 , is a chiral amine salt that serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds.[1] Its structural motif is found in a range of biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its interaction with neurotransmitter systems.
Chemical and Physical Properties
The physicochemical properties of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride are summarized in the table below. It is important to distinguish these from the properties of its free base form, 1,2,3,4-Tetrahydro-1-naphthylamine (CAS: 2217-40-5).
| Property | Value | Reference |
| CAS Number | 49800-23-9 | [1][2] |
| Molecular Formula | C₁₀H₁₃N · HCl | [2] |
| Molecular Weight | 183.68 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 185-187 °C | [1] |
| Solubility | Soluble in water (6.91 g/L at 25°C for the free amine) | [3] |
| pKa | 9.39 ± 0.20 (predicted for the free amine) | [1] |
| InChI | InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H | [2] |
| SMILES | Cl.NC1CCCC2=CC=CC=C12 | [1] |
Experimental Protocols
Synthesis of 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride
A common synthetic route to 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride involves the reductive amination of α-tetralone (1,2,3,4-tetrahydro-1-naphthalenone).
Materials:
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α-Tetralone
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Ammonium formate or hydroxylamine hydrochloride
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Sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂, Pd/C)
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Methanol or Ethanol
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Hydrochloric acid (ethanolic or aqueous solution)
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Diethyl ether
Procedure:
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Reductive Amination: In a round-bottom flask, dissolve α-tetralone in methanol. Add an excess of the aminating agent (e.g., ammonium formate).
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Introduce a reducing agent such as sodium cyanoborohydride portion-wise while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Alternatively, the reduction can be achieved via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Work-up: Once the reaction is complete, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free amine.
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Salt Formation: Dissolve the crude 1,2,3,4-Tetrahydro-1-naphthylamine in a minimal amount of ethanol or diethyl ether.
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Slowly add a solution of hydrochloric acid in ethanol or ether with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The proton attached to the chiral center (C1) typically appears as a multiplet. The protons of the amino group can exchange with deuterium in D₂O.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule, which can be assigned based on their chemical environment.
Infrared (IR) Spectroscopy:
The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Biological Activity and Signaling Pathways
1,2,3,4-Tetrahydro-1-naphthylamine and its derivatives have garnered attention for their interactions with central nervous system (CNS) targets, particularly dopamine and serotonin receptors. The structural similarity to known dopaminergic and serotonergic agents suggests its potential to modulate these neurotransmitter systems. For instance, the blockbuster antidepressant Sertraline is a derivative of this scaffold and functions as a selective serotonin reuptake inhibitor (SSRI).
The diagram below illustrates a potential mechanism of action where derivatives of 1,2,3,4-Tetrahydro-1-naphthylamine could modulate dopaminergic and serotonergic signaling.
Caption: Putative modulation of dopaminergic and serotonergic pathways.
This proposed pathway suggests that derivatives of 1,2,3,4-Tetrahydro-1-naphthylamine could act as inhibitors of dopamine and/or serotonin transporters, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing postsynaptic receptor activation.
Experimental Workflow for Biological Activity Screening
To investigate the biological activity of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride and its derivatives, a structured experimental workflow is essential.
Caption: Workflow for assessing the biological activity of novel compounds.
This workflow outlines a systematic approach, starting from in vitro screening of receptor binding and transporter inhibition, moving to cell-based functional assays and SAR studies for lead optimization, and culminating in in vivo validation using animal models.
Conclusion
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is a valuable chemical entity with established and potential applications in the pharmaceutical industry. Its straightforward synthesis and the biological relevance of its core structure make it an attractive starting point for the development of novel therapeutics targeting the central nervous system. A thorough understanding of its properties and biological activities is paramount for researchers and scientists engaged in drug discovery and development.
